molecular formula C8H9ClF3N3O B2921810 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride CAS No. 2287274-40-0

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride

Cat. No.: B2921810
CAS No.: 2287274-40-0
M. Wt: 255.63
InChI Key: BIDNFXFVJWDJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride is a sophisticated chemical reagent designed for early-stage discovery research and investigative chemistry. This compound features a fused bicyclic structure combining a partially saturated pyridine ring with a pyridazinone core, a scaffold recognized for its relevance in medicinal chemistry and drug discovery . The incorporation of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to fine-tune key properties such as metabolic stability, lipophilicity, and membrane permeability . The pyridazine heterocycle, a key component of this molecule, possesses unique physicochemical properties, including a high dipole moment that can influence π-π stacking interactions and a robust hydrogen-bonding capacity that can be critical in target engagement . These characteristics make pyridazine-containing compounds valuable tools for probing biological systems and have led to their incorporation into recently approved therapeutics . As such, this compound is an ideal building block for researchers developing novel molecules in areas such as inflammasome modulation (e.g., NLRP3 inhibition) and kinase targeting . This product is provided as part of a collection of unique chemicals for research use. It is sold 'AS-IS' for early discovery purposes. The buyer assumes responsibility for confirming product identity and/or purity. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)6-5-3-12-2-1-4(5)7(15)14-13-6;/h12H,1-3H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDNFXFVJWDJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-cancer properties, suggesting potential targets could be proteins or enzymes involved in cell proliferation and apoptosis.

Biochemical Pathways

The compound likely affects the pathways involved in cell proliferation and apoptosis. The up-regulation of Bax and down-regulation of Bcl2 suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is crucial in regulating cell death and survival, and its dysregulation is often associated with cancer.

Result of Action

The result of EN300-6740726’s action would likely be the induction of apoptosis in target cells, leading to their death. This could potentially inhibit the growth of cancerous cells, making the compound a candidate for anti-cancer therapies.

Biological Activity

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one; hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. It has been investigated for its biological activity, particularly in the context of cancer treatment and kinase inhibition. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C8_8H9_9ClF3_3N3_3O
  • Molecular Weight : 255.63 g/mol
  • CAS Number : 1820717-40-5

Biological Activity

The compound exhibits notable biological activities primarily through its interactions with various kinases involved in cellular signaling pathways.

Kinase Inhibition

Research indicates that 4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one; hydrochloride acts as an inhibitor of key kinases such as:

  • mTOR (Mammalian Target of Rapamycin) : Involved in cell growth and proliferation.
  • PI3K (Phosphoinositide 3-Kinase) : Plays a crucial role in cellular functions including growth and survival.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its bioavailability and efficacy in therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. The following table summarizes some notable methods:

Synthesis Method Description
Cyclization Reaction Involves the cyclization of appropriate precursors under acidic conditions to form the pyridazine core.
Trifluoromethylation Utilizes trifluoromethylating agents to introduce the trifluoromethyl group into the pyridazine structure.
Hydrochloride Salt Formation The hydrochloride salt is typically formed by treating the base with hydrochloric acid to enhance solubility and stability.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound effectively inhibits cancer cell proliferation in vitro across multiple human tumor cell lines (HeLa, HCT116, A375) with IC50_{50} values indicating potent activity against CDK2 and CDK9 .
    • Another research highlighted its role in modulating the mTOR pathway, suggesting potential applications in targeted cancer therapies.
  • Neuroprotective Effects :
    • Investigations into neuroprotective properties have shown that derivatives of this compound may mitigate neuronal damage in models of neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have revealed that modifications at specific positions of the pyridazine ring can significantly enhance biological activity. For instance, substituents at positions 2 and 6 have been linked to increased potency against various kinases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its trifluoromethyl-substituted pyridazine core. Below is a detailed comparison with key analogs:

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride

  • Structural Differences :
    • Core: Pyrimidine (two nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms).
    • Substituents: Chloro (-Cl) at position 4 vs. trifluoromethyl (-CF₃) in the target compound.
  • Impact on Properties: The pyrimidine core (vs. Chloro substitution reduces steric bulk compared to -CF₃ but may decrease metabolic resistance.
  • Applications : Used in kinase inhibitor research due to pyrimidine’s prevalence in ATP-binding domains .
Parameter Target Compound 4-Chloro-2-(trifluoromethyl)-Pyrido[3,4-d]pyrimidine HCl
Molecular Formula C₈H₈ClF₃N₃O (hypothetical*) C₈H₈Cl₂F₃N₃ (CAS 647863-08-9)
Molecular Weight ~274.07 g/mol (estimated) 274.07 g/mol
Core Heterocycle Pyridazine Pyrimidine
Key Substituent -CF₃ at position 4 -Cl at position 4, -CF₃ at position 2

2-(Tetrahydro-2H-Pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one

  • Structural Differences :
    • Substituent: Tetrahydro-2H-pyran-4-yl (oxygen-containing ring) vs. -CF₃.
  • Impact on Properties :
    • The pyran group introduces polarity, increasing aqueous solubility but reducing membrane permeability.
    • Lacks the electron-withdrawing -CF₃ group, which may diminish metabolic stability .

Fluoro-Substituted Pyridazine/Pyrimidine Derivatives

  • Example : 9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Ofloxacin analog) .
  • Comparison :
    • Fluorine at aromatic positions (vs. -CF₃) enhances bioavailability via C-F bond stability.
    • Carboxylic acid group in ofloxacin derivatives enables metal chelation, absent in the target compound.

Key Research Findings and Trends

Role of -CF₃ Groups : The trifluoromethyl group in the target compound improves binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .

Core Heterocycle Influence : Pyridazine cores (vs. pyrimidine) may reduce off-target effects due to distinct electronic profiles .

Salt Forms : Hydrochloride salts dominate in pharmaceuticals for enhanced solubility, as observed in both the target compound and its analogs .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for assessing the purity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one hydrochloride?

  • Methodological Answer : Purity assessment typically employs reversed-phase HPLC with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) calibrated against certified reference standards. Impurity profiling follows ICH guidelines, using spiked samples to validate limits for related substances (e.g., residual solvents, synthetic intermediates) . For hydrochloride salts, ion-pair chromatography or pH-adjusted mobile phases may enhance resolution of ionic impurities .

Q. How is the hydrochloride salt form characterized structurally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming salt formation. Complementary techniques include:

  • ¹H/¹³C NMR : Chemical shifts for the pyridazine ring protons (δ 7.5–8.5 ppm) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR).
  • FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (2500–3000 cm⁻¹) in the hydrochloride moiety.
  • Elemental Analysis : Quantifying Cl⁻ content (theoretical ~15.8% for C₁₀H₁₁F₃N₃O·HCl) .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common approach involves cyclocondensation of trifluoromethyl-substituted pyridazine precursors with cyclic amines under basic conditions (e.g., KOH in dioxane/water). Post-synthetic HCl salt formation is achieved via titration with concentrated HCl in ethanol . Yield optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios of intermediates .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from polymorphism or solvent-induced conformational changes. Steps include:

Replicate Analysis : Confirm results under identical conditions (solvent, temperature).

Dynamic NMR : Probe temperature-dependent shifts to identify fluxional behavior.

Computational Modeling : Compare DFT-calculated spectra with experimental data to rule out artifacts .
For hydrochloride salts, ensure anhydrous conditions to avoid hydrate interference .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • pH Adjustment : Test solubility in buffers (pH 1.2–7.4) simulating physiological conditions.
  • Salt Screening : Explore alternative counterions (e.g., mesylate, tosylate) if HCl limits bioavailability .
    Validate solubility via dynamic light scattering (DLS) to detect aggregation.

Q. How should researchers address inconsistencies in reported biological activity data?

  • Methodological Answer :

Assay Validation : Confirm cell line authenticity (STR profiling) and reagent purity.

Dose-Response Repetition : Test multiple concentrations in triplicate, using standardized positive controls.

Meta-Analysis : Systematically review literature to identify confounding variables (e.g., incubation time, serum concentration) .
Contradictions may arise from off-target effects; employ siRNA knockdown or CRISPR models to validate specificity .

Methodological Notes

  • Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent recycling) to reduce environmental impact .
  • Data Transparency : Archive raw spectral data in repositories like Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.